molecular formula C5H14ClNO B7966921 3-Aminopentan-1-OL hydrochloride

3-Aminopentan-1-OL hydrochloride

Cat. No.: B7966921
M. Wt: 139.62 g/mol
InChI Key: VRMVULAHHBXAMF-UHFFFAOYSA-N
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Description

3-Aminopentan-1-OL hydrochloride is a chemical compound with the molecular formula C5H14ClNO It is a derivative of pentanol, where an amino group is attached to the third carbon atom, and it is in the form of a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopentan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-pentanol and ammonia.

    Amination Reaction: The 3-pentanol undergoes an amination reaction where the hydroxyl group is replaced by an amino group. This can be achieved using reagents like ammonia or amines under specific conditions.

    Hydrochloride Formation: The resulting 3-aminopentanol is then reacted with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts to facilitate the amination process.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Advanced purification techniques like crystallization and distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Aminopentan-1-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Reagents like lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or other nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

3-Aminopentan-1-OL hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Aminopentan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopentanol: The non-hydrochloride form of the compound.

    5-Amino-1-pentanol: Another amino alcohol with a different position of the amino group.

    3-Aminobutanol: A shorter-chain analog with similar properties.

Uniqueness

3-Aminopentan-1-OL hydrochloride is unique due to its specific structure, which allows for distinct chemical reactivity and interactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

3-aminopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMVULAHHBXAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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